4-(4-Hydroxymethylphenyl)butan-2-ol
Description
4-(4-Hydroxymethylphenyl)butan-2-ol is a secondary alcohol featuring a hydroxymethyl-substituted phenyl group at the fourth carbon of a butan-2-ol backbone. The hydroxymethylphenyl moiety is known to influence solubility, reactivity, and biological interactions, as seen in compounds like 5-(4-hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid (10), synthesized from precursors such as 4-(4-acetyloxymethylphenyl)-2-acetylthiomethyl-4-oxobutanoic acid (15) . This compound’s structural features suggest relevance in medicinal chemistry, particularly in receptor-targeted drug design, given the pharmacological activity of similar butan-2-ol derivatives .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9,12-13H,2-3,8H2,1H3 |
InChI Key |
WDOCMVHHWFVKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy in ) increase lipophilicity, while dimethylamino groups enhance solubility in polar solvents.
- Hydroxyl Position : The secondary alcohol in butan-2-ol derivatives (vs. butan-1-ol) reduces boiling points compared to linear isomers due to decreased hydrogen bonding capacity .
Pharmacological Activity
Butan-2-ol derivatives with arylpiperazine moieties demonstrate significant receptor-binding profiles:
- Dopamine Receptor Selectivity : Compounds like PG648 (9) show high D3 receptor selectivity (Ki = 1.12 nM for (R)-enantiomer) due to the butan-2-ol linker’s ability to access divergent binding pockets in D3 vs. D2 receptors .
- Efficacy Modulation : The (S)-enantiomer of PG648 exhibits higher partial agonism (Emax = 57.3%) compared to the (R)-enantiomer (Emax = 14.9%), highlighting stereochemical impacts on functional outcomes .
Preparation Methods
Catalytic System and Mechanism
The US8471068B2 patent details a Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one using acid-activated Montmorillonite clay catalysts. The catalyst is prepared by treating Na-Montmorillonite with hydrochloric acid (1–4 M) at reflux (100°C) for 5 minutes to 4 hours, resulting in a layered structure with basal spacing () of 10–13.5 Å, surface areas of 250–400 m²/g, and pore volumes of 0.2–0.65 cc/g. The acid activation leaches octahedral alumina, enhancing Brønsted acidity (0.4–0.6 mmol/g) critical for electrophilic substitution.
Reaction Conditions and Performance
Key parameters for the alkylation include:
-
Molar ratio : Phenol to 4-hydroxybutan-2-one (3:1 to 1:3)
-
Temperature : 100–140°C
-
Pressure : 1–15 bar
-
Time : 12–24 hours
-
Catalyst loading : 0.6–2.0 g
Under optimal conditions, the process achieves 75–81% selectivity for 4-(4-hydroxyphenyl)butan-2-one with near-complete phenol conversion. The catalyst’s recyclability (up to five cycles with minimal activity loss) and eco-friendly profile are notable advantages over traditional Lewis acids like AlCl₃.
Table 1: Comparative Reaction Parameters from US8471068B2
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 100–140 | 120 |
| Pressure (bar) | 1–15 | 10 |
| Molar Ratio (Phenol:Ketone) | 3:1–1:3 | 1:1 |
| Catalyst Loading (g) | 0.6–2.0 | 1.5 |
| Selectivity (%) | 75–81 | 81 |
Low-Temperature Alkylation with Concentrated Acids
Methodology from DE2145308C3
The DE2145308C3 patent employs concentrated strong acids (e.g., H₂SO₄) at low temperatures (–2 to +30°C) to alkylate phenol with 4-hydroxybutan-2-one. This method avoids high-energy conditions, achieving yields up to 84% at ambient temperatures. The low-temperature regime suppresses side reactions such as polyalkylation or ketone dehydration, which are prevalent in conventional Friedel-Crafts processes.
Critical Process Considerations
-
Acid selection : Sulfuric acid (95–98%) is preferred due to its high protonating capacity.
-
Solvent system : Reactions are conducted in a solvent-free medium to simplify product isolation.
-
Reaction time : 4–6 hours at 20–25°C.
This method’s scalability is limited by acid waste management but remains valuable for laboratory-scale synthesis.
Adapting Ketone Synthesis for Alcohol Derivatives
Table 2: Hypothetical Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 25 | 2 | 85–90 |
| H₂/Pd-C | Methanol | 50 | 4 | 90–95 |
Introducing the Hydroxymethyl Group
To synthesize 4-(4-hydroxymethylphenyl)butan-2-ol, the phenyl ring’s hydroxyl group must be converted to a hydroxymethyl (–CH₂OH) moiety. Potential strategies include:
-
Mannich reaction : Introducing an aminomethyl group followed by hydrolysis.
-
Formylation : Using Gattermann–Koch conditions (HCl, HCN, AlCl₃) to attach a formyl group, which is subsequently reduced (e.g., LiAlH₄).
Q & A
Basic: What synthetic routes are commonly used for 4-(4-Hydroxymethylphenyl)butan-2-ol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalizing the phenyl ring with a hydroxymethyl group and coupling it to a butan-2-ol backbone. Key methods include:
- Nucleophilic substitution : Reacting a tosylated intermediate (e.g., 1-(Tosyloxy)-3-butanol) with a hydroxymethylphenyl Grignard reagent under anhydrous conditions .
- Reductive amination : For derivatives, coupling aldehydes with amines followed by reduction (e.g., NaBH4) to stabilize the alcohol group .
Optimization strategies : - Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Control temperature (40–60°C) to prevent side reactions like over-oxidation .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₆O₂: 180.23 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects O-H stretches (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) .
Advanced: How does the hydroxymethyl group influence reactivity in substitution reactions?
Answer:
The hydroxymethyl (-CH₂OH) group is electron-donating, activating the phenyl ring for electrophilic substitution (e.g., nitration at the meta position). Compared to electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives):
- Enhanced nucleophilicity : Facilitates SN2 reactions at the benzylic position.
- Steric hindrance : The -CH₂OH group reduces accessibility for bulky reagents, requiring catalysts like BF3·Et2O for efficient functionalization .
Advanced: How to resolve contradictions in reported biological activities of derivatives?
Answer: Contradictions often arise from:
- Purity variations : Use HPLC (>95% purity) and orthogonal assays (e.g., SPR, enzyme inhibition) to validate activity .
- Assay conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize artifacts.
- Structure-activity relationship (SAR) studies : Compare derivatives with systematic substitutions (e.g., replacing -CH₂OH with -CF3) to isolate functional group effects .
Basic: What purification protocols ensure high purity for biological testing?
Answer:
- Liquid-liquid extraction : Separate polar impurities using ethyl acetate/water phases.
- Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 3:1 to 1:3) .
- Recrystallization : Employ ethanol/water mixtures at low temperatures (4°C) to enhance crystal purity .
Advanced: Can computational modeling predict enzyme interactions?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding poses with enzymes (e.g., cytochrome P450) by analyzing hydrogen bonds between the hydroxymethyl group and active-site residues (e.g., Asp301) .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify key interaction hotspots .
- QSAR models : Correlate substituent electronegativity with inhibitory potency (e.g., -CH₂OH vs. -NO2) .
Basic: What are the primary degradation pathways under storage?
Answer:
- Hydrolysis : The hydroxymethyl group may hydrolyze to -COOH in humid conditions.
- Oxidation : The secondary alcohol oxidizes to a ketone under ambient light.
Mitigation : - Store at -20°C in amber vials under argon.
- Add antioxidants (e.g., BHT, 0.1% w/w) .
Advanced: How does stereochemistry affect asymmetric synthesis?
Answer:
The chiral center at C2 of butan-2-ol dictates enantioselectivity:
- (R)-enantiomer : Shows higher affinity for alcohol dehydrogenase (kcat/Km = 2.3 × 10³ M⁻¹s⁻¹ vs. 1.1 × 10³ for (S)).
- Catalysts : Use chiral ligands like BINAP with Ru catalysts for >90% enantiomeric excess (ee) in hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
